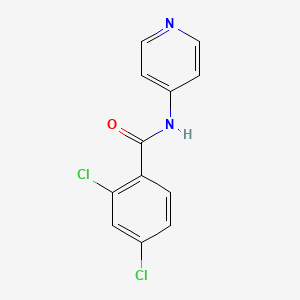![molecular formula C20H21N5O4 B2742649 methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-21-6](/img/structure/B2742649.png)
methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescence Sensing Applications
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights their potential as fluorescence sensors for chemicals like benzaldehyde and its derivatives. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, indicating selective sensitivity to these compounds. Such properties make these complexes valuable for developing luminescence-based sensors for detecting specific organic molecules in various environments (Shi et al., 2015).
Catalysis and Organic Synthesis
N-Heterocyclic carbenes (NHCs), specifically imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification between esters and alcohols. Such reactions are crucial for the synthesis of esters from readily available methyl esters and alcohols, demonstrating the versatility of NHCs in facilitating organic transformations at room temperature with low catalyst loadings. This catalytic activity underlines the potential of imidazole derivatives in synthetic organic chemistry, providing a sustainable and efficient pathway for ester synthesis (Grasa et al., 2002).
Supramolecular Chemistry
Imidazole-containing bisphenol and its salts with various acids have been structurally characterized, revealing their ability to form extensive hydrogen-bonded structures. These findings are relevant for designing supramolecular assemblies that can serve as hosts for anions, showcasing the application of imidazole derivatives in the development of novel molecular recognition systems. Such systems have implications for sensing, catalysis, and material science, where specific interactions at the molecular level are crucial (Nath & Baruah, 2012).
Synthesis of Higher-Carbon Sugars
Imidazole derivatives have been utilized as intermediates in the synthesis of higher-carbon sugars, demonstrating their utility in carbohydrate chemistry. For example, the condensation of certain imidazole derivatives with enolate anions enables the chain extension at the ϖ-carbon atom, providing a pathway for the synthesis of complex sugar structures. This application underscores the versatility of imidazole derivatives in synthetic chemistry, especially in the construction of complex organic molecules with potential applications in medicinal chemistry and drug development (Horton & Liav, 1972).
Propriétés
IUPAC Name |
methyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-11-6-12(2)8-14(7-11)25-13(3)9-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUERSGMEHWKGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2742567.png)

![N-(4-ethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2742572.png)


![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2742576.png)
![Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2742577.png)




![Methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742586.png)

![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)